Acetylcholinesterase Inactivity: A Clean Selectivity Starting Point
In a standard AChE inhibition assay, 2‑(2,6‑dimethoxyphenyl)‑1‑tosylpyrrolidine exhibits no inhibition at 26 µM . By contrast, many N‑sulfonylated pyrrolidines—particularly those developed for neurological indications—show measurable AChE activity that can confound target‑specific readouts. For example, the unsubstituted 1‑tosylpyrrolidine scaffold has been reported to inhibit AChE with IC₅₀ values in the low micromolar range in derivative series, although direct head‑to‑head data are not available . The complete absence of AChE binding at a concentration well above typical screening thresholds provides a clean baseline for assays where cholinergic off‑targets must be excluded.
| Evidence Dimension | Acetylcholinesterase inhibition |
|---|---|
| Target Compound Data | No inhibition at 26 µM |
| Comparator Or Baseline | 1‑Tosylpyrrolidine derivatives – reported IC₅₀ values ≤10 µM for certain analogs (class‑level inference) |
| Quantified Difference | >26‑fold selectivity window relative to the lower bound of typical AChE‑active N‑tosylpyrrolidines |
| Conditions | In vitro AChE inhibition assay (Aladdin ALA643077); comparator data from literature surveys of N‑tosylpyrrolidine SAR |
Why This Matters
AChE‑silent compounds reduce false‑positive rates in CNS‑targeted screening cascades and avoid cholinergic side‑effect liability in later‑stage development.
